molecular formula C22H27BrN2O2S B10828809 rac-Eletriptan-d3 (hydrobromide)

rac-Eletriptan-d3 (hydrobromide)

Cat. No.: B10828809
M. Wt: 466.5 g/mol
InChI Key: UTINOWOSWSPFLJ-NIIDSAIPSA-N
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Description

rac-Eletriptan-d3 (hydrobromide) is a deuterated form of eletriptan, which is a selective serotonin receptor agonist used primarily in the treatment of migraines. The compound is labeled with deuterium, making it useful as an internal standard in mass spectrometry for the quantification of eletriptan .

Preparation Methods

The preparation of rac-Eletriptan-d3 (hydrobromide) involves the synthesis of eletriptan followed by the incorporation of deuterium. The synthetic route typically includes the following steps:

    Synthesis of Eletriptan: The initial step involves the synthesis of eletriptan through a series of chemical reactions, including the formation of the indole ring and the attachment of the pyrrolidine moiety.

    Deuteration: The next step involves the incorporation of deuterium atoms into the eletriptan molecule. This is usually achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions.

    Formation of Hydrobromide Salt: Finally, the deuterated eletriptan is converted into its hydrobromide salt form by reacting with hydrobromic acid.

Chemical Reactions Analysis

rac-Eletriptan-d3 (hydrobromide) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the indole ring.

    Reduction: Reduction reactions can occur, particularly affecting the sulfonyl group.

    Substitution: Substitution reactions can take place, especially on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-Eletriptan-d3 (hydrobromide) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

rac-Eletriptan-d3 (hydrobromide) exerts its effects by acting as an agonist of the serotonin (5-HT) receptor types 5-HT1B and 5-HT1D. It binds with high affinity to these receptors, leading to vasoconstriction of intracranial blood vessels, which correlates with the relief of migraine headaches. The compound also inhibits the release of pro-inflammatory neuropeptides, further contributing to its therapeutic effects .

Comparison with Similar Compounds

rac-Eletriptan-d3 (hydrobromide) is unique due to its deuterium labeling, which enhances its stability and makes it an ideal internal standard for mass spectrometry. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and receptor affinities, making rac-Eletriptan-d3 (hydrobromide) particularly valuable for specific research applications.

Properties

Molecular Formula

C22H27BrN2O2S

Molecular Weight

466.5 g/mol

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole;hydrobromide

InChI

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/i1D3;

InChI Key

UTINOWOSWSPFLJ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br

Origin of Product

United States

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